Chemical structure and properties of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
Chemical structure and properties of 2-(2,4-Dichlorophenyl)-1,3-dioxolane
The following technical guide details the chemical structure, synthesis, and properties of 2-(2,4-Dichlorophenyl)-1,3-dioxolane , a critical pharmacophore and intermediate in medicinal chemistry.
CAS Registry Number: 7144-98-1 (General generic acetal) / 83833-32-3 (Propyl derivative context)
Molecular Formula: C
Executive Summary
2-(2,4-Dichlorophenyl)-1,3-dioxolane represents a fundamental structural motif in the "dioxolane azole" class of antifungal agents.[1] While often encountered as a functionalized intermediate (e.g., possessing bromomethyl or triazolyl substitutions at the 2- or 4-positions), the core scaffold itself exhibits unique physicochemical properties driven by the electron-withdrawing nature of the 2,4-dichlorophenyl moiety.[1] This guide analyzes the molecule from a structural, synthetic, and application-based perspective, specifically targeting its utility in drug development pipelines for sterol 14
Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule consists of a five-membered 1,3-dioxolane ring fused to a 2,4-dichlorophenyl group at the C2 position.[1]
-
The Dioxolane Ring: A cyclic acetal derived from ethylene glycol.[1] It adopts a puckered "envelope" or "twist" conformation to minimize torsional strain and diaxial interactions.
-
The 2,4-Dichlorophenyl Moiety: The phenyl ring is substituted at the ortho and para positions with chlorine atoms.[1]
-
Steric Effect: The ortho-chlorine (C2') creates significant steric hindrance, restricting the free rotation of the phenyl ring relative to the dioxolane unit.[1] This "locking" effect is crucial for the binding affinity of derived drugs (e.g., Ketoconazole) within the CYP51 active site.[1]
-
Electronic Effect: Both chlorines are electron-withdrawing (inductive effect, -I), reducing the electron density of the aromatic ring.[1] This increases the lipophilicity (
) and metabolic stability of the ring system against oxidative degradation.
-
Physicochemical Data Profile
Data summarized from experimental and predicted models for the core acetal.[1]
| Property | Value | Context |
| Physical State | Viscous Liquid / Low-Melting Solid | Dependent on purity and isomeric mixtures (if substituted).[1] |
| Boiling Point | ~280–290 °C (Predicted) | High BP due to molecular weight and polarity.[1] |
| Density | ~1.39 g/cm³ | High density attributed to heavy chlorine atoms.[1] |
| LogP (Octanol/Water) | 3.2 – 3.5 | Highly lipophilic; readily crosses biological membranes.[1] |
| Solubility | DCM, Toluene, Ethyl Acetate | Insoluble in water; soluble in organic solvents.[1] |
| pKa | N/A (Non-ionizable) | The acetal is neutral; stable to base.[1] |
Synthetic Methodology
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane is a classic nucleophilic addition-elimination reaction (acetalization) under thermodynamic control.[1]
Reaction Mechanism
The reaction involves the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with ethylene glycol .[1]
Key Mechanistic Steps:
-
Protonation: Acid catalyst protonates the aldehyde carbonyl oxygen.[1]
-
Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the carbonyl carbon.[1]
-
Hemiacetal Formation: Loss of a proton yields the intermediate hemiacetal.[1]
-
Cyclization: Protonation of the hemiacetal hydroxyl, loss of water (rate-determining step), and intramolecular attack by the second hydroxyl group closes the ring.[1]
Experimental Protocol (Standardized)
Note: This protocol is designed for a 100 mmol scale.
Reagents:
-
2,4-Dichlorobenzaldehyde (17.5 g, 100 mmol)
-
Ethylene Glycol (7.5 g, 120 mmol) [1.2 eq excess to drive equilibrium]
-
p-Toluenesulfonic Acid (pTSA) (0.19 g, 1 mmol) [1 mol% catalyst][1]
-
Toluene (150 mL) [Azeotropic solvent][1]
Workflow:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the aldehyde, ethylene glycol, pTSA, and toluene to the flask.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~130 °C). Water will azeotrope with toluene and collect in the trap.[1]
-
Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours) or TLC indicates consumption of the aldehyde.
-
Workup:
-
Purification: Remove toluene under reduced pressure. The residue can be purified via vacuum distillation or recrystallization (if solid) from ethanol/hexane.[1]
Visualization: Synthesis & Hydrolysis Pathway
The following diagram illustrates the reversible nature of the acetal formation and the critical role of water removal.[1]
Caption: Acid-catalyzed synthesis of the dioxolane ring.[1] The dashed red line indicates the hydrolytic instability in aqueous acid.[1]
Pharmaceutical Relevance & Applications
The "Azole" Pharmacophore
While the simple dioxolane described above is a valid chemical entity, its primary value in drug development is as a scaffold .[1] In active pharmaceutical ingredients (APIs) like Ketoconazole , Propiconazole , and Itraconazole , this dioxolane ring serves two functions:
-
Linker: It connects the lipophilic "tail" (the dichlorophenyl group) to the polar "head" (the imidazole or triazole ring).[1]
-
Metabolic Shield: The acetal linkage is resistant to metabolic hydrolysis in the liver (neutral pH), unlike simple esters.[1]
Structural Evolution
To convert the core scaffold into an active drug, the dioxolane ring is typically further substituted.[1]
-
Common Derivative: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.[1][3]
-
Function: The addition of a methylene-triazole group at C2 (replacing the H) creates the critical nitrogen-iron coordination bond with the heme of the fungal enzyme CYP51.[1]
Stability Profile
-
Acid Sensitivity: Dioxolanes are acid-labile .[1] Exposure to pH < 4 (e.g., stomach acid) can hydrolyze the ring back to the aldehyde and diol. This is a critical consideration for oral bioavailability and formulation (often requiring enteric coating or pH buffering).
-
Base Stability: The ether linkages render the molecule stable to strong bases (NaOH, KOH) and nucleophiles (Grignard reagents, hydrides), making it an excellent protecting group during multi-step synthesis.[1]
Analytical Characterization
Validating the structure requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
, 400 MHz):- 6.0–6.2 ppm (s, 1H): The acetal proton at C2.[1] This is the most diagnostic peak. Its downfield shift is due to the two adjacent oxygen atoms and the anisotropic effect of the phenyl ring.
- 3.9–4.2 ppm (m, 4H): The ethylene backbone protons of the dioxolane ring. They appear as a complex multiplet due to the "twist" conformation.
- 7.2–7.6 ppm (m, 3H): Aromatic protons of the 2,4-dichlorophenyl group.[1]
-
C NMR (CDCl
, 100 MHz):
Infrared Spectroscopy (FT-IR)
-
1050–1150 cm
: Strong C-O-C stretching vibrations (characteristic of cyclic ethers/acetals).[1] -
No C=O stretch: Absence of the aldehyde carbonyl peak at 1700 cm
confirms reaction completion.
References
-
Synthesis of Dioxolane Antifungals: Heeres, J., et al. "Antimycotic azoles.[1] 7. Synthesis and antifungal activity of a series of novel 1,3-dioxolane derivatives."[1] Journal of Medicinal Chemistry, 1984.[1]
-
Acetalization Protocols: BenchChem. "Synthesis of 2,4-Diphenyl-1,3-dioxolane: Technical Support & Protocols." BenchChem Technical Guides.
-
Itraconazole Intermediates: U.S. Biological.[1] "((2R,4S)-2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-Methylbenzenesulfonate Properties."
-
Reaction Mechanisms: Organic Chemistry Portal. "Protecting Groups: Cyclic Acetals."
